molecular formula C14H22S B7769662 1-Butyl-4-tert-butylsulfanylbenzene

1-Butyl-4-tert-butylsulfanylbenzene

Cat. No.: B7769662
M. Wt: 222.39 g/mol
InChI Key: HUTZFXSPXZKQMN-UHFFFAOYSA-N
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Description

1-Butyl-4-tert-butylsulfanylbenzene (CAS RN: 141607-35-4) is an organosulfur compound characterized by a benzene ring substituted with a butyl group and a tert-butylsulfanyl group at the 1- and 4-positions, respectively. The tert-butylsulfanyl group (–S-C(CH₃)₃) contributes to steric hindrance and modulates electronic properties, making the compound relevant in organic synthesis and materials science. Synonyms for this compound include 4-tert-butyldiphenyl sulfide and (p-t-Butylphenylthio)benzene, as noted in registry records .

Properties

IUPAC Name

1-butyl-4-tert-butylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22S/c1-5-6-7-12-8-10-13(11-9-12)15-14(2,3)4/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTZFXSPXZKQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 1-Butyl-4-tert-butylsulfanylbenzene involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents, resulting in the formation of the desired compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Butyl-4-tert-butylsulfanylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

1-Butyl-4-tert-butylsulfanylbenzene has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, this compound is being investigated for its potential therapeutic applications, including its role in drug development and disease treatment. In industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 1-Butyl-4-tert-butylsulfanylbenzene involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation of specific genes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Other Sulfides

The compound shares structural similarities with sulfide derivatives, differing primarily in substituent patterns:

Compound Name Substituents Key Structural Features Functional Implications
1-Butyl-4-tert-butylsulfanylbenzene Butyl (C₄H₉) at position 1; tert-butylsulfanyl (–S-C(CH₃)₃) at position 4 High steric bulk from tert-butyl group; sulfide group enhances lipophilicity Stabilizes radical intermediates; potential use as antioxidant
4-Tert-butylphenyl phenyl sulfide (CAS 105854-98-6) Phenyl (C₆H₅) at position 1; tert-butylsulfanyl at position 4 Two aromatic rings increase π-π stacking interactions Improved thermal stability; applications in polymer additives
Benzene, 1-(1,1-dimethylethyl)-4-(phenylthio) (CAS 85609-03-6) tert-Butyl (C(CH₃)₃) at position 1; phenylthio (–S-C₆H₅) at position 4 Symmetric substitution reduces polarity Lower solubility in polar solvents compared to asymmetrical analogs

Key Observations :

  • Electronic Effects: The sulfide group (–S–) is less electronegative than sulfoxide or sulfone derivatives, reducing hydrogen-bonding capacity but enhancing solubility in nonpolar solvents.

Comparison with Phenolic Derivatives

While 4-sec-Butyl-2,6-di-tert-butylphenol (CAS referenced in ) is a phenolic compound, its tert-butyl substitution pattern offers insights into steric and electronic trends:

Compound Name Functional Group Substituents Key Differences
This compound Sulfide (–S–) Butyl, tert-butylsulfanyl Sulfur atom less polar than oxygen; higher lipophilicity
4-sec-Butyl-2,6-di-tert-butylphenol Phenol (–OH) sec-Butyl, two tert-butyl groups Phenolic –OH enables hydrogen bonding; acidic proton (pKa ~10)

Key Observations :

  • Reactivity: The phenolic –OH group in 4-sec-Butyl-2,6-di-tert-butylphenol allows for acid-base reactions and antioxidant behavior via radical scavenging, unlike the sulfide group in this compound.
  • Steric Shielding: Both compounds utilize tert-butyl groups to protect reactive sites (e.g., the phenolic –OH or sulfide sulfur), but the di-tert-butyl substitution in the phenol derivative provides enhanced steric protection .

Limitations and Data Gaps

  • Reactivity Studies : Evidence lacks experimental data on reaction kinetics or catalytic applications, necessitating further research.

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